COX-2 Inhibitory Potency of CX-35 Compared to Close Analog CX-32
In a direct head-to-head comparison in LPS-stimulated RAW 264.7 cells, CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) inhibited COX-2-dependent PGE2 production with an IC50 of 11.65±6.20 μM (Mean±S.E.M.). Under identical assay conditions, the close structural analog CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) exhibited an IC50 of 9.01±0.01 μM [1][2]. While CX-32 is numerically more potent, the key differentiation lies in the selectivity profile (see Evidence Item 2).
| Evidence Dimension | COX-2-dependent PGE2 production inhibition (IC50) |
|---|---|
| Target Compound Data | 11.65±6.20 μM |
| Comparator Or Baseline | CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): 9.01±0.01 μM |
| Quantified Difference | CX-32 is 1.29-fold more potent in this assay (calculated as ratio of IC50 values). |
| Conditions | LPS-stimulated RAW 264.7 macrophage cell line; PGE2 measured by enzyme immunoassay (EIA); compounds tested at 25, 50, and 100 μM; IC50 derived from concentration-response curves. |
Why This Matters
Procurement decisions for COX-2 inhibitor research should consider potency in the context of selectivity; CX-35 provides a distinct potency-selectivity trade-off compared to CX-32.
- [1] El-Achkar GA, Jouni M, Mrad MF, Hirz T, El Hachem N, Khalaf A, Hammoud S, Fayyad-Kazan H, Eid AA, Badran B, Abou Merhi R, Hachem A, Hamade E, Habib A. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. Eur J Pharmacol. 2015 Mar 5;750:66-73. doi:10.1016/j.ejphar.2015.01.008 View Source
- [2] Hamade E, Habib A, Hachem A, Hussein AH, Abbas M, Hirz T, Al Masri M, Faour WH. Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. Med Chem. 2012;8(3):401-408. doi:10.2174/1573406411208030401 View Source
